N-(3-methylcyclohexyl)thian-4-amine
Description
N-(3-Methylcyclohexyl)thian-4-amine is a sulfur-containing amine derivative featuring a tetrahydrothiopyran (thian) ring substituted with a 3-methylcyclohexyl group at the 4-position. The cyclohexyl group confers rigidity and lipophilicity, while the thian ring introduces sulfur-based electronic and steric properties .
Properties
IUPAC Name |
N-(3-methylcyclohexyl)thian-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NS/c1-10-3-2-4-12(9-10)13-11-5-7-14-8-6-11/h10-13H,2-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZRJRKRVAHPYGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)NC2CCSCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of N-(3-methylcyclohexyl)thian-4-amine typically involves the reaction of 3-methylcyclohexylamine with thian-4-amine under specific conditions. One common method includes the use of a catalyst such as protonic acid to facilitate the reaction. The reaction is carried out at moderate temperatures and pressures to ensure the formation of the desired product .
Industrial Production Methods: For industrial production, the process is scaled up to accommodate larger quantities. The reaction conditions are optimized to improve yield and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: N-(3-methylcyclohexyl)thian-4-amine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or alcohols, while reduction can produce amines or hydrocarbons .
Scientific Research Applications
Chemistry: N-(3-methylcyclohexyl)thian-4-amine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is involved in various catalytic processes .
Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It is used in the development of probes and sensors for detecting specific biomolecules .
Medicine: It is investigated for its pharmacological properties and potential therapeutic uses .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new materials with unique properties .
Mechanism of Action
The mechanism of action of N-(3-methylcyclohexyl)thian-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved in its mechanism of action include signal transduction and metabolic pathways .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Comparison
Table 1: Key Structural Features of N-(3-Methylcyclohexyl)thian-4-amine and Analogs
*Estimated properties based on structural analogs.
Physicochemical and Functional Differences
Electronic Effects: The 3-bromo-4-fluorophenyl substituent (CAS 1565419-05-7) introduces electronegative halogens, enhancing polar interactions and molecular weight compared to the methylcyclohexyl group . The thian ring (vs.
Lipophilicity and Solubility: The 3-methylcyclohexyl group increases lipophilicity compared to aliphatic chains (e.g., 6-methylheptan-2-yl in CAS 1153349-35-9), favoring membrane permeability but reducing aqueous solubility .
Q & A
Q. Table 1: Example Reaction Conditions from Analogous Compounds
| Compound | Solvent | Base | Temp. (°C) | Yield (%) | Source |
|---|---|---|---|---|---|
| N-(3-fluoro-4-methylphenyl)thian-4-amine | Toluene | NaOH | 70 | 65 | |
| N-(3-fluoro-2-methylphenyl)thian-4-amine | Chloroform | KCO | 80 | 58 |
How is this compound characterized structurally and chemically?
Characterization involves:
- Spectroscopy : H and C NMR (in DMSO-d or CDCl) to confirm amine and cyclohexyl proton environments. IR spectroscopy identifies N–H and C–S stretches .
- Mass spectrometry : High-resolution MS (HRMS) for molecular ion verification.
- Elemental analysis : Confirmation of C, H, N, and S content .
- X-ray crystallography (if crystalline): Resolves stereochemistry and bond angles .
What initial biological screening assays are recommended for evaluating the bioactivity of this compound?
- Antimicrobial assays : Minimum inhibitory concentration (MIC) tests against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria .
- Enzyme inhibition : Kinase or protease inhibition assays (e.g., IC determination via fluorescence-based methods) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects .
Q. Table 2: Common Assays for Bioactivity Screening
| Assay Type | Model System | Key Parameters | Reference |
|---|---|---|---|
| Antimicrobial | S. aureus | MIC (µg/mL) | |
| Enzyme Inhibition | Tyrosine kinase | IC (nM) | |
| Cytotoxicity | HeLa cells | EC (µM) |
Advanced Research Questions
How can researchers optimize the synthesis of this compound to improve yield and purity?
- Solvent optimization : Test polar (DMF) vs. non-polar (toluene) solvents to balance reactivity and byproduct formation .
- Catalyst screening : Evaluate phase-transfer catalysts (e.g., TBAB) or transition metals (e.g., CuI) to accelerate substitution .
- Design of Experiments (DoE) : Use factorial design to assess interactions between temperature, base concentration, and reaction time .
What strategies are effective in resolving contradictory data from biological assays involving this compound?
- Orthogonal assays : Confirm antimicrobial activity with both broth microdilution and agar diffusion methods to rule out false positives .
- Compound purity verification : Reanalyze via HPLC-MS to exclude impurities affecting results .
- Structure-activity relationship (SAR) studies : Compare activity across analogs to identify critical substituents (e.g., fluorine vs. methyl groups) .
How does computational modeling aid in understanding the interaction of this compound with biological targets?
- Molecular docking : Predict binding modes to enzymes (e.g., kinases) using AutoDock Vina. Focus on hydrogen bonding with active-site residues .
- Molecular dynamics (MD) simulations : Assess stability of ligand-target complexes over 100 ns trajectories to validate docking results .
- Pharmacophore modeling : Identify essential structural features (e.g., amine group, cyclohexyl ring) for bioactivity .
What are the best practices for designing comparative studies between this compound and its structural analogs?
- Variable control : Maintain consistent assay conditions (e.g., cell line, solvent) to isolate substituent effects .
- Structural diversity : Include analogs with varied substituents (e.g., halogens, methyl groups) to map SAR .
- Statistical analysis : Use ANOVA to determine significance of activity differences between analogs .
Q. Table 3: Example Comparative Study Design
| Analog | Substituent Variation | Assay Type | Key Finding | Reference |
|---|---|---|---|---|
| N-(3-fluorophenyl)thian-4-amine | Fluorine at C3 | Antimicrobial | Enhanced MIC vs. E. coli | |
| N-(4-methylphenyl)thian-4-amine | Methyl at C4 | Cytotoxicity | Lower EC in HeLa |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
